molecular formula C20H35N3O B12641397 5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one

5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one

Cat. No.: B12641397
M. Wt: 333.5 g/mol
InChI Key: KCQSVJBXWQAGGM-UHFFFAOYSA-N
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Description

5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[33113,7]decane-2,4’-piperidine]-6-one is a complex organic compound with the molecular formula C20H35N3O It is characterized by its unique spiro structure, which involves a bicyclic system fused with a piperidine ring

Preparation Methods

The synthesis of 5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bicyclic core, followed by the introduction of the piperidine ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding to active sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C20H35N3O

Molecular Weight

333.5 g/mol

IUPAC Name

5,7-diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one

InChI

InChI=1S/C20H35N3O/c1-7-18-11-22-13-19(8-2,15(18)24)14-23(12-18)20(22)9-16(3,4)21-17(5,6)10-20/h21H,7-14H2,1-6H3

InChI Key

KCQSVJBXWQAGGM-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C34CC(NC(C4)(C)C)(C)C)CC

Origin of Product

United States

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